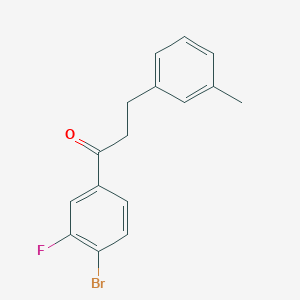

4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves halogenation reactions, Ullmann coupling, and other methods of functional group transformation. For instance, the synthesis of 4-[18F]Fluorophenol from a benzyloxyphenyl precursor involves a nucleophilic labeling method starting from [18F]fluoride . Schiff base monomers derived from 4-bromobenzaldehyde are synthesized through condensation reactions followed by oxidative polycondensation . These methods could potentially be adapted for the synthesis of "4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted compounds is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These techniques provide information about the electronic environment, functional groups, and three-dimensional arrangement of atoms within a molecule. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these methods, and its intermolecular contacts were examined by Hirshfeld surfaces .

Chemical Reactions Analysis

Bromo- and fluoro-substituted compounds can participate in various chemical reactions, including coupling reactions, which are useful for creating more complex molecules. The Ullmann coupling reaction is one such method, which has been used to synthesize 4-Fluoro-3-phenoxytoluene . These reactions are often influenced by the electronic effects of the substituents, which can be analyzed using computational methods such as density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups like bromo and fluoro can affect the HOMO-LUMO energy levels, electrochemical band gaps, and optical properties . These properties are important for applications in materials science, such as in the development of polymeric electrolyte membranes for fuel cells, where thermal and oxidative stability, as well as low methanol permeability, are desirable .

Applications De Recherche Scientifique

Copolymer Synthesis

4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone is involved in the synthesis of novel copolymers. These copolymers are formed by copolymerizing trisubstituted ethylenes with styrene. The resulting copolymers exhibit distinct properties such as different decomposition steps and residue formation, making them significant in materials science (Kharas et al., 2016).

Chemical Synthesis and Characterization

The compound is also integral in the synthesis of various halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These substances are synthesized and characterized using advanced techniques like IR, 1H- and 13C-NMR, providing valuable insights into their structural and chemical properties (Hussain et al., 2019).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone are explored for their potential antibacterial properties. Studies have isolated various bromophenol derivatives from the red alga Rhodomela confervoides, which are tested against human cancer cell lines and microorganisms, although some derivatives show inactivity (Zhao et al., 2004).

Bromophenol Derivatives

Bromophenol derivatives, closely related to 4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone, are researched for their antioxidant and anticancer activities. These derivatives, isolated from marine algae, are evaluated for their biological activities, which could lead to the development of new therapeutic agents (Dong et al., 2022).

Nanoparticle Engineering

This compound is also relevant in the creation of enhanced brightness emission-tuned nanoparticles. These nanoparticles are developed from heterodifunctional polyfluorene building blocks and have applications in areas such as imaging and sensor technology (Fischer et al., 2013).

Propriétés

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOXJXBVLLAPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644081 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone | |

CAS RN |

898790-87-9 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

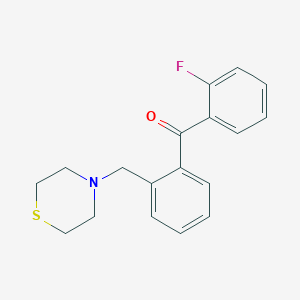

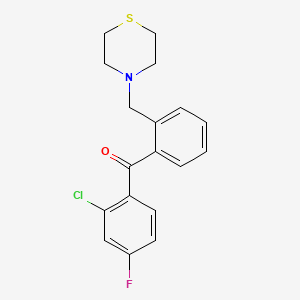

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

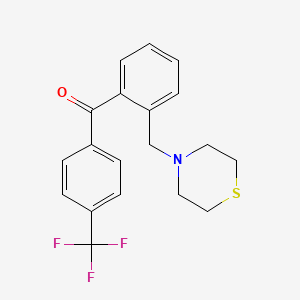

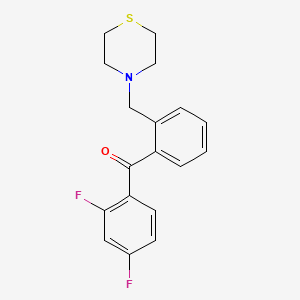

![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)

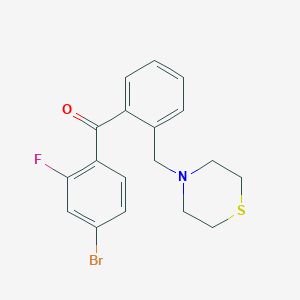

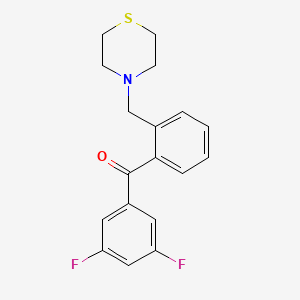

![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)